7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] 7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]
Brand Name: Vulcanchem
CAS No.:
VCID: VC13674842
InChI: InChI=1S/C18H24N4/c1-2-21-12-13-22-16(15-6-4-3-5-7-15)14-20-17(22)18(21)8-10-19-11-9-18/h3-7,14,19H,2,8-13H2,1H3
SMILES: CCN1CCN2C(=CN=C2C13CCNCC3)C4=CC=CC=C4
Molecular Formula: C18H24N4
Molecular Weight: 296.4 g/mol

7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]

CAS No.:

Cat. No.: VC13674842

Molecular Formula: C18H24N4

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] -

Specification

Molecular Formula C18H24N4
Molecular Weight 296.4 g/mol
IUPAC Name 7-ethyl-3-phenylspiro[5,6-dihydroimidazo[1,2-a]pyrazine-8,4'-piperidine]
Standard InChI InChI=1S/C18H24N4/c1-2-21-12-13-22-16(15-6-4-3-5-7-15)14-20-17(22)18(21)8-10-19-11-9-18/h3-7,14,19H,2,8-13H2,1H3
Standard InChI Key HFPLVTYFUIRDOG-UHFFFAOYSA-N
SMILES CCN1CCN2C(=CN=C2C13CCNCC3)C4=CC=CC=C4
Canonical SMILES CCN1CCN2C(=CN=C2C13CCNCC3)C4=CC=CC=C4

Introduction

The compound 7-Ethyl-3-phenyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] is a spirocyclic heterocyclic molecule. Spiro compounds are characterized by a unique molecular architecture where two rings share a single atom. This particular compound belongs to the imidazo-pyrazine family and exhibits potential applications in medicinal chemistry due to its structural properties.

Structural Features

This compound features:

  • A spiro linkage between an imidazo-pyrazine core and a piperidine ring.

  • Substituents:

    • A phenyl group at position 3.

    • An ethyl group at position 7.

These substitutions influence the compound's physicochemical properties and biological activity.

Synthesis

Although specific synthesis pathways for this compound were not detailed in the provided materials, related spiro-imidazo-pyrazine derivatives are typically synthesized via:

  • Cyclization reactions involving pyrazine derivatives.

  • Introduction of spiro linkages through nucleophilic substitution or condensation reactions.

  • Functionalization of the core structure with appropriate substituents like phenyl or ethyl groups.

Biological Significance

The imidazo-pyrazine scaffold is widely studied for its pharmacological potential, particularly in:

  • Anticancer Activity: Similar compounds have demonstrated efficacy in inhibiting key cancer pathways such as EGFR signaling .

  • Antiviral Properties: Related heterocycles have shown promise against influenza viruses by targeting viral polymerase interfaces .

  • Cytotoxicity Studies: Structural analogs have been evaluated for selective cytotoxicity against tumor cell lines .

While specific biological data for this compound is unavailable, its structural similarity to known bioactive molecules suggests potential as a drug candidate.

Analytical Data

Analytical techniques commonly used to characterize such compounds include:

  • NMR Spectroscopy: To confirm proton environments and connectivity.

  • Mass Spectrometry (MS): For molecular weight determination.

  • IR Spectroscopy: To identify functional groups like C=N and NH bonds.

  • X-ray Crystallography: For definitive structural elucidation.

Research Applications

This compound's spirocyclic structure makes it a valuable target for:

  • Drug discovery programs focusing on kinase inhibitors or receptor modulators.

  • Structure-activity relationship (SAR) studies to optimize pharmacological profiles.

  • Computational docking studies to predict binding affinities with biological targets.

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